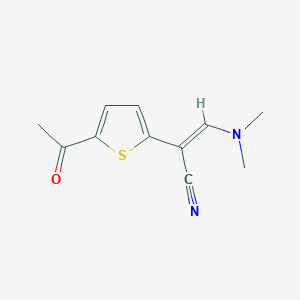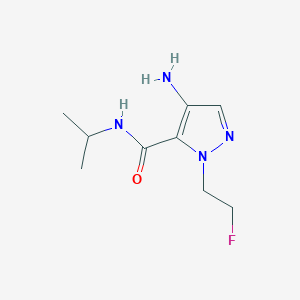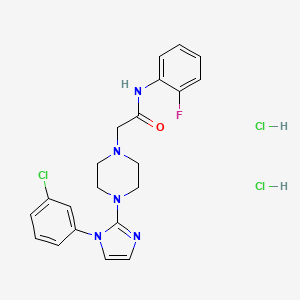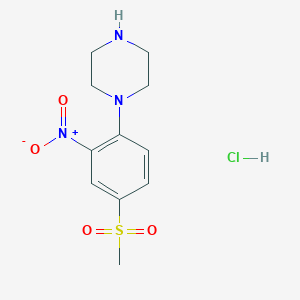![molecular formula C8H7F3N2O2 B2671885 N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide CAS No. 2361657-37-4](/img/structure/B2671885.png)
N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFP or trifluoromethylpropenamide. TFP is a highly reactive molecule that can be used for various purposes, including drug discovery, material science, and chemical biology.
Wirkmechanismus
TFP is a highly reactive molecule that can undergo various chemical reactions, including nucleophilic addition and Michael addition reactions. The exact mechanism of action of TFP in biological systems is not well understood. However, it is believed that TFP can interact with various biological molecules, including proteins and nucleic acids, to produce a range of effects.
Biochemical and Physiological Effects
TFP has been shown to have a range of biochemical and physiological effects in various studies. In one study, TFP was found to inhibit the growth of cancer cells by inducing apoptosis. TFP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, TFP has been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
TFP has several advantages for lab experiments, including its high reactivity and versatility. TFP can be used as a building block for the synthesis of various compounds, making it a valuable tool for drug discovery and material science. However, TFP is highly reactive and requires careful handling to avoid unwanted reactions. Additionally, TFP can be expensive to produce, limiting its use in some experiments.
Zukünftige Richtungen
There are several future directions for TFP research. One possible direction is the synthesis of new TFP derivatives with improved properties. Another direction is the development of new methods for the synthesis of TFP and its derivatives. Additionally, further studies are needed to understand the mechanism of action of TFP in biological systems and to identify potential therapeutic applications.
Synthesemethoden
TFP is synthesized using a two-step process involving the reaction of 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with propargylamine to produce TFP. The reaction is highly exothermic and requires careful handling.
Wissenschaftliche Forschungsanwendungen
TFP has been extensively used in scientific research due to its potential applications in various fields. In drug discovery, TFP has been used as a building block for the synthesis of various drugs, including antitumor agents and anti-inflammatory drugs. TFP has also been used in material science to produce new materials with unique properties.
Eigenschaften
IUPAC Name |
N-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-6(14)12-3-5-7(8(9,10)11)15-4-13-5/h2,4H,1,3H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAALWKJYMKXTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(OC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B2671805.png)

![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2671811.png)
![2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2671812.png)

![9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2671814.png)



![1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2671821.png)
![3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2671822.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate](/img/structure/B2671824.png)